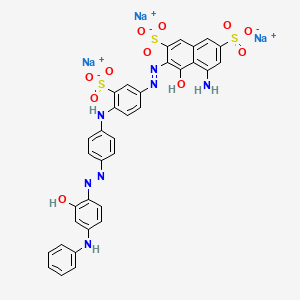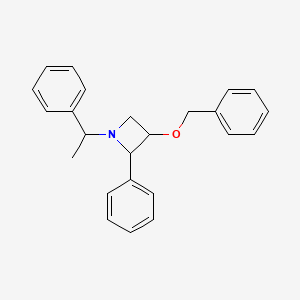
3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine is a complex organic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by its unique structure, which includes a benzyloxy group, a phenyl group, and a 1-phenylethyl group attached to the azetidine ring. Azetidines are known for their ring strain and reactivity, making them valuable intermediates in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or aziridines, under specific conditions.
Introduction of Substituents: The benzyloxy, phenyl, and 1-phenylethyl groups are introduced through various substitution reactions. For example, the benzyloxy group can be added via nucleophilic substitution using benzyl alcohol and a suitable leaving group.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can convert certain functional groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Benzyl alcohol, alkyl halides, and appropriate bases or acids
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological processes and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylazetidine: A simpler azetidine derivative with a phenyl group.
3-(Benzyloxy)azetidine: An azetidine derivative with a benzyloxy group.
1-(1-Phenylethyl)azetidine: An azetidine derivative with a 1-phenylethyl group.
Uniqueness
3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine is unique due to the combination of its substituents, which confer specific chemical and biological properties
Propiedades
Número CAS |
86863-68-5 |
|---|---|
Fórmula molecular |
C24H25NO |
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
2-phenyl-1-(1-phenylethyl)-3-phenylmethoxyazetidine |
InChI |
InChI=1S/C24H25NO/c1-19(21-13-7-3-8-14-21)25-17-23(24(25)22-15-9-4-10-16-22)26-18-20-11-5-2-6-12-20/h2-16,19,23-24H,17-18H2,1H3 |
Clave InChI |
ISEVRYWJXBOBHO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N2CC(C2C3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


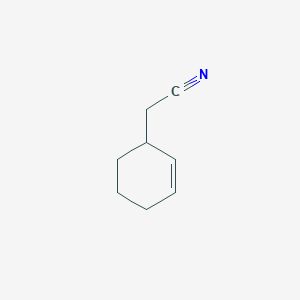

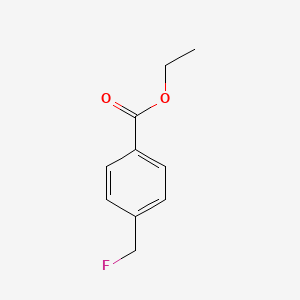
![N,N-Dimethyl-N'-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14412413.png)
![2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14412419.png)
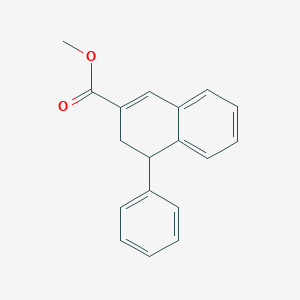


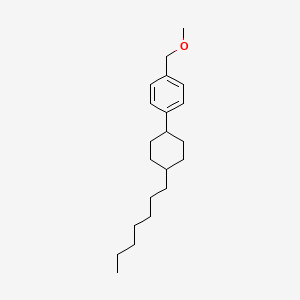
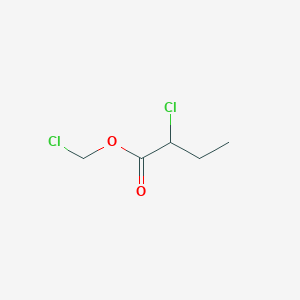
![9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene](/img/structure/B14412467.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}benzamide](/img/structure/B14412473.png)

